

Application Note: Detection of Tris-BP Metabolites in Urine Samples

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Compound of Interest

Compound Name: *Einecs 286-539-4*

Cat. No.: *B15180778*

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Introduction

Tris(2,3-dibromopropyl) phosphate (Tris-BP) is a flame retardant that has been used in a variety of consumer products. Due to concerns about its potential health effects, including nephrotoxicity and carcinogenicity, monitoring human exposure to Tris-BP is of significant interest.^[1] The primary route of exposure is through contact with treated products, leading to the absorption and subsequent metabolism of the parent compound. The major metabolite of Tris-BP is bis(2,3-dibromopropyl) phosphate (Bis-BP), which can be measured in urine as a biomarker of exposure.^{[2][3]} Other metabolites, such as 2,3-dibromo-1-propanol (DBP), may also be present in urine.^[4] This application note provides detailed protocols for the detection and quantification of Tris-BP metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Metabolic Pathway of Tris-BP

Tris-BP undergoes metabolic activation in the body, primarily through oxidation by cytochrome P-450 enzymes.^[2] This process can lead to the formation of reactive intermediates that can bind to cellular macromolecules. The primary metabolic pathway involves the dealkylation of Tris-BP to form Bis-BP. Further metabolism can occur, leading to the formation of other metabolites.

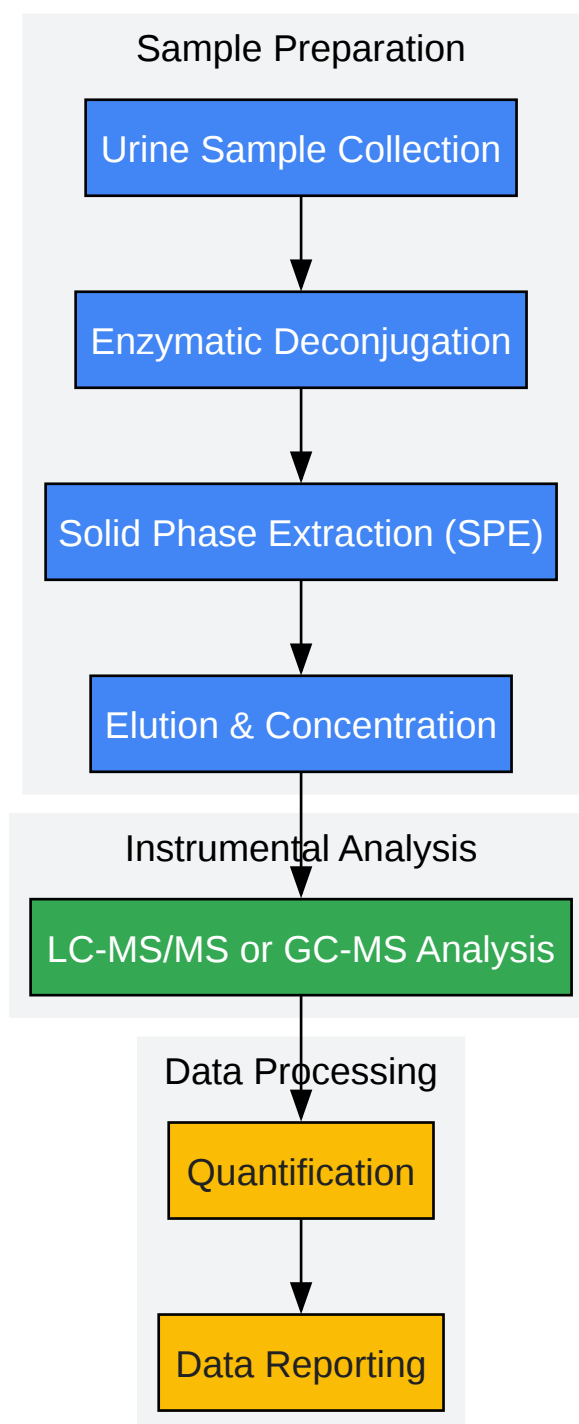


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Caption: Metabolic pathway of Tris-BP.

Experimental Workflow

The general workflow for the analysis of Tris-BP metabolites in urine involves sample collection and preparation, followed by instrumental analysis and data processing.



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Caption: Experimental workflow for Tris-BP metabolite analysis.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for the analysis of a related organophosphate flame retardant metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in human urine. While specific quantitative data for Bis-BP in human urine from large-scale biomonitoring studies are limited in the reviewed literature, the data for BDCPP provides a reference for expected analytical sensitivity.

Analyte	Method	LOD (ng/mL)	LOQ (ng/mL)	Reference
Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)	LC-MS/MS	0.008	-	[5]
Diphenyl phosphate (DPP)	LC-MS/MS	0.204	-	[5]

Note: The provided data is for a structurally similar compound and is intended to serve as a guideline for the expected analytical performance for Bis-BP.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Bis(2,3-dibromopropyl) phosphate (Bis-BP)

This protocol is adapted from methods for other organophosphate flame retardant metabolites and provides a robust framework for the analysis of Bis-BP.[5][6]

1. Sample Preparation

- **Urine Sample Thawing and Centrifugation:** Thaw frozen urine samples at room temperature. Vortex the samples for 10 seconds and centrifuge at 3000 rpm for 10 minutes to pellet any sediment.
- **Enzymatic Deconjugation:** To 1 mL of the urine supernatant, add 50 µL of β-glucuronidase/sulfatase enzyme solution. Incubate at 37°C for 4 hours to deconjugate the metabolites.

- Internal Standard Spiking: After incubation, spike the samples with an appropriate internal standard, such as a deuterated analog of Bis-BP.
- Solid Phase Extraction (SPE):
 - Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
 - Load the urine sample onto the SPE cartridge.
 - Wash the cartridge with 3 mL of 5% methanol in water.
 - Dry the cartridge under vacuum for 10 minutes.
 - Elute the analytes with 3 mL of 5% formic acid in methanol.
- Eluate Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

- LC System: Agilent 1200 series or equivalent
- Column: Kinetex XB-C18 column (100 mm x 2.1 mm; 2.6 µm) or equivalent[5]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient:

Time (min)	%B
0.0	20
6.0	100
8.0	100
8.1	20

| 18.0 | 20 |

- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- MS System: Agilent 6410B triple quadrupole MS or equivalent
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode[5]
- MRM Transitions: To be optimized for Bis-BP (precursor ion > product ion).

Protocol 2: GC-MS Method for 2,3-Dibromo-1-Propanol (DBP)

This protocol is based on a validated method for the analysis of DBP in urine.[4]

1. Sample Preparation

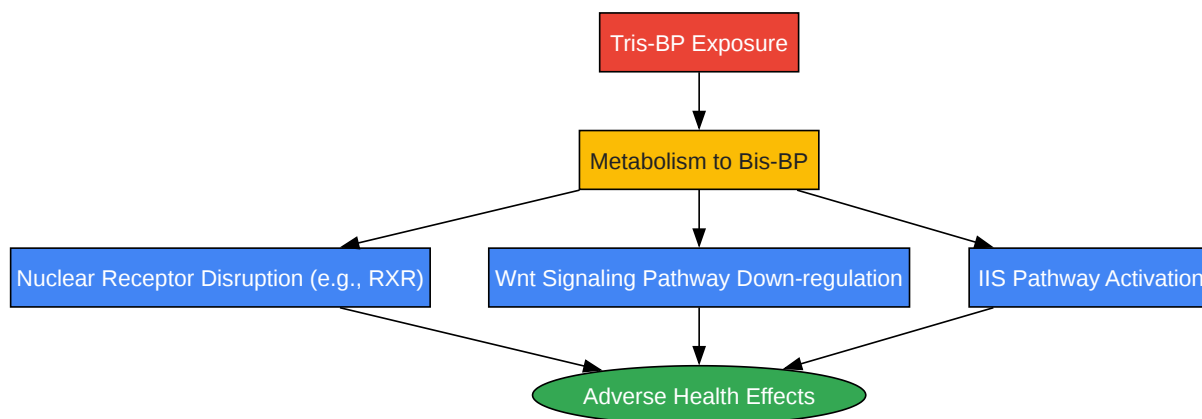
- Urine Sample Thawing and Centrifugation: Follow the same procedure as in the LC-MS/MS protocol.
- Enzymatic Deconjugation: To 1 mL of the urine supernatant, add β -glucuronidase enzyme solution and incubate to cleave the glucuronide conjugate of DBP.[4]
- Internal Standard Spiking: Spike the samples with 1,4-dibromo-2-butanol as an internal standard.[4]
- Automated Solid Phase Extraction (SPE):
 - Use an automated SPE system for the extraction of DBP from the urine matrix.[4]
- Derivatization: The eluted DBP needs to be derivatized to increase its volatility for GC-MS analysis. This can be achieved by reacting with a suitable derivatizing agent.
- Eluate Concentration: Concentrate the derivatized sample to a final volume suitable for GC-MS injection.

2. GC-MS Analysis

- GC System: Agilent 6890 or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 min
 - Ramp 1: 10°C/min to 150°C
 - Ramp 2: 20°C/min to 280°C, hold for 5 min
- Injection Mode: Splitless
- MS System: Agilent 5975 or equivalent
- Ionization Mode: Electron Ionization (EI)
- Selected Ion Monitoring (SIM): Monitor characteristic ions for derivatized DBP and the internal standard.

Signaling Pathway Disruption

While the direct impact of Tris-BP on specific signaling pathways in humans is not fully elucidated, studies on other organophosphate flame retardants suggest potential mechanisms of toxicity. For instance, some OPFRs have been shown to disrupt nuclear receptor signaling, such as the retinoid X receptor (RXR) pathway, which is crucial for development.^[7] Another OPFR, tris(2-butoxyethyl) phosphate (TBOEP), has been found to down-regulate the Wnt signaling pathway in zebrafish embryos, leading to developmental toxicity.^[8] Furthermore, tris(1,3-dichloro-2-propyl)phosphate (TDCPP) exposure has been shown to trigger an unconventional insulin/insulin-like growth factor signaling (IIS) pathway.^[9] These findings suggest that Tris-BP and its metabolites could potentially interfere with critical signaling cascades, contributing to their observed toxicity.



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Caption: Potential signaling pathway disruptions by OPFRs.

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